molecular formula C13H23NO3 B13928999 Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate CAS No. 56471-18-2

Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate

Cat. No.: B13928999
CAS No.: 56471-18-2
M. Wt: 241.33 g/mol
InChI Key: WLBAKXAIXDYCQL-UHFFFAOYSA-N
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Description

Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate is a glycinate ester derivative characterized by a 1-isopropylcyclopentanecarbonyl substituent attached to the glycine nitrogen atom. This compound was registered on May 31, 2018, as part of regulatory documentation for boron-containing compounds . Glycinate esters are widely utilized as intermediates in organic synthesis, particularly in peptide mimetics and heterocyclic chemistry .

Properties

CAS No.

56471-18-2

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

ethyl 2-[(1-propan-2-ylcyclopentanecarbonyl)amino]acetate

InChI

InChI=1S/C13H23NO3/c1-4-17-11(15)9-14-12(16)13(10(2)3)7-5-6-8-13/h10H,4-9H2,1-3H3,(H,14,16)

InChI Key

WLBAKXAIXDYCQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1(CCCC1)C(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 1-isopropylcyclopentanecarboxylic acid : The acid component bearing the isopropyl substituent on the cyclopentane ring.
  • Ethyl glycinate : The ethyl ester of glycine, serving as the amine component.
  • Coupling reagents : Agents such as carbodiimides (e.g., dicyclohexylcarbodiimide - DCC), or other activating agents to facilitate amide bond formation.
  • Solvents : Commonly used solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.

General Synthetic Route

The preparation of Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate typically follows a classical peptide coupling approach:

Step 1: Activation of 1-isopropylcyclopentanecarboxylic acid

  • The carboxylic acid is activated using a coupling reagent such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
  • This activation converts the acid into a more reactive intermediate (e.g., an active ester or an O-acylisourea intermediate).

Step 2: Coupling with ethyl glycinate

  • Ethyl glycinate is added to the activated acid intermediate.
  • The nucleophilic amine group of ethyl glycinate attacks the activated carbonyl carbon, forming the amide bond.
  • The reaction is typically carried out under mild conditions (room temperature to slightly elevated temperatures) to preserve the ester functionality.

Step 3: Work-up and purification

  • The reaction mixture is quenched, typically by aqueous extraction.
  • Purification is performed by crystallization or chromatographic techniques (e.g., column chromatography).
  • The final product is isolated as a pure compound.

Detailed Reaction Conditions and Parameters

Parameter Typical Condition Notes
Acid activation reagent DCC (1.1 equiv) or EDC (1.1 equiv) DCC generates dicyclohexylurea byproduct
Catalyst NHS or HOBt (0.1 equiv) Enhances coupling efficiency
Solvent Dichloromethane or DMF Dry solvent recommended
Temperature 0°C to room temperature Prevents side reactions
Reaction time 2–24 hours Monitored by TLC or HPLC
Molar ratio (acid:amine) 1:1 to 1:1.2 Slight excess of amine can improve yield
Work-up Aqueous wash, filtration, drying Removes urea byproducts and impurities
Purification Column chromatography or recrystallization Ensures high purity

Alternative Methods and Variations

  • Use of Acid Chlorides : The acid can be converted to its acid chloride derivative using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethyl glycinate under base conditions (e.g., triethylamine). This method often provides higher reactivity but requires careful control to avoid side reactions.

  • Enzymatic Coupling : Although less common for this compound, enzymatic amidation using proteases or lipases in organic solvents could be explored for stereoselective synthesis.

  • Microwave-Assisted Synthesis : Accelerated coupling reactions under microwave irradiation can reduce reaction times significantly.

Representative Reaction Scheme

$$
\text{1-isopropylcyclopentanecarboxylic acid} + \text{ethyl glycinate} \xrightarrow[\text{NHS}]{\text{DCC, DCM}} \text{this compound} + \text{DCU}
$$

Where DCU = dicyclohexylurea (byproduct).

Analytical Characterization and Purity Assessment

  • NMR Spectroscopy : Confirms the amide bond formation and the presence of ethyl ester and cyclopentane ring substituents.
  • Mass Spectrometry : Confirms molecular weight.
  • IR Spectroscopy : Shows characteristic amide carbonyl stretch (~1650 cm⁻¹).
  • HPLC : Used to assess purity (>95% purity desirable for research-grade compounds).

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages
Carbodiimide-mediated coupling DCC/NHS, DCM, RT, 2-24 h Mild conditions, good yields Byproduct removal needed
Acid chloride method SOCl₂ or (COCl)₂, then ethyl glycinate, base High reactivity, fast reaction Requires handling corrosive reagents
Enzymatic coupling Protease/lipase, organic solvent, mild temp Stereoselective, green method Limited substrate scope
Microwave-assisted coupling DCC/NHS, microwave irradiation, short time Rapid synthesis Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituent Molecular Formula Molecular Weight Synthesis Method (Yield) Melting Point (°C) Applications Safety Profile
This compound 1-isopropylcyclopentanecarbonyl Not reported Not reported Likely condensation (N/A) Not reported Research intermediate (inferred) No data available
Ethyl-N-phenylglycinate (1a) Phenyl C10H13NO2 179.22 Reflux with NaOAc (56%) 57 Heterocyclic synthesis Not reported
Ethyl N-(4-chlorophenyl)glycinate (QK-1558) 4-chlorophenyl C10H12ClNO2 213.66 Not detailed (commercial) Not reported Laboratory research Non-hazardous per SDS
Ethyl N-[(2-Boc-amino)ethyl]glycinate Boc-protected aminoethyl C11H22N2O4 246.30 Hydrogenation with molecular sieves Not reported PNA monomer synthesis Not reported
Ethyl (1-aminocyclopropane-1-carbonyl)glycinate 1-aminocyclopropanecarbonyl C8H14N2O3 186.21 Not detailed Not reported Potential peptide analog No MSDS available

Physical and Chemical Properties

  • Bulkiness and Solubility : The target compound’s isopropylcyclopentane group likely increases hydrophobicity compared to phenyl or chlorophenyl analogs, impacting solubility in organic solvents .
  • Thermal Stability : Melting points for simpler analogs (e.g., 57°C for ethyl-N-phenylglycinate) suggest moderate stability, but data for the target compound remains uncharacterized .

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